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Compound of Interest

Compound Name: Lead tetroxide

Cat. No.: B073408

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the acute toxicity of three principal lead oxide
compounds: lead(ll) oxide (PbO), lead(IV) oxide (PbO2), and lead(ll,1V) oxide (Pb3Oa4). The
information presented is intended to support researchers and professionals in the fields of
toxicology, environmental science, and drug development in understanding the relative acute
hazards of these substances. The data summarized herein is collated from available
toxicological assessments and is presented alongside standardized experimental protocols.

Quantitative Toxicity Data

The acute toxicity of the different lead oxide compounds via oral, dermal, and inhalation routes
has been evaluated in animal studies. The available data, primarily from studies conducted in
rats, indicate low acute toxicity for all three compounds across these exposure pathways. A
summary of the key quantitative toxicity values is presented in Table 1.
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Chemical CAS Oral LDso Dermal Inhalation
Compound
Formula Number (rat) LDso (rat) LCso (rat)
Lead(ll) > 2000 mg/kg > 2000 mg/kg
. PbO 1317-36-8 > 5.05 mg/L
Oxide bw bw
Lead(IV) > 2000 mg/kg )
_ PbO: 1309-60-0 Not Available > 5.05 mg/L
Oxide bw
Lead(ll,IV) > 2000 mg/kg > 2000 mg/kg
. Pb3Oa4 1314-41-6 > 5.05 mg/L
Oxide bw bw

Table 1. Summary of Acute Toxicity Data for Lead Oxide Compounds.[1] The data indicates that
all three lead oxide compounds exhibit low acute toxicity in animal models.

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies following
internationally recognized guidelines from the Organisation for Economic Co-operation and
Development (OECD). These standardized protocols ensure the reliability and comparability of
toxicity data. Below are detailed methodologies representative of the key experiments cited.

Acute Oral Toxicity Testing (Based on OECD Guideline
423)

This method, known as the Acute Toxic Class Method, is used to determine the acute oral
toxicity of a substance.[2][3]

1. Principle: A stepwise procedure is used where a small number of animals (typically three rats
of a single sex) are dosed at a defined starting level.[3] The outcome of this first step (mortality
or survival) determines the next dosing level. This process continues until a confident
estimation of the LDso can be made, or the highest dose level is reached without mortality.[3]

2. Animal Model: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used.
[4] Typically, females are used as they are generally considered to be slightly more sensitive.
The animals are acclimatized to laboratory conditions for at least five days before the study.[5]
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3. Dosing: The test substance is administered as a single oral dose via gavage.[6] For the lead
oxides, which are powders, the substance is typically suspended in an appropriate vehicle like
corn oil.[6] The starting dose is selected from a series of fixed dose levels (e.g., 300 mg/kg or
2000 mg/kg).[6][4]

4. Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[6][7]
All animals are subjected to a gross necropsy at the end of the observation period.[6][7]

5. Outcome: For the lead oxides, no mortality or significant clinical signs of toxicity were
observed at the limit dose of 2000 mg/kg, leading to the classification of LDso > 2000 mg/kg.[1]

Acute Dermal Toxicity Testing (Based on OECD
Guideline 402)

This test assesses the potential adverse effects of a substance following a single, short-term
dermal exposure.[5][8][9]

1. Principle: The test substance is applied to a shaved area of the skin of a group of animals
(typically 5 males and 5 females) at a single dose level (limit test).[8] The application site is
covered with a semi-occlusive dressing for a 24-hour exposure period.[8]

2. Animal Model: Young adult rats with healthy, intact skin are used.[5][8]

3. Dosing: A limit dose of 2000 mg/kg body weight of the undiluted test substance is applied
uniformly over an area of at least 10% of the total body surface.[8]

4. Observations: Animals are observed for mortality, signs of systemic toxicity, and local skin
reactions (erythema and edema) for 14 days.[8] Body weights are recorded weekly.[8] A gross
necropsy is performed on all animals at the end of the observation period.[8]

5. Outcome: For lead(ll) oxide and lead(ll,IV) oxide, no mortality, systemic toxicity, or significant
skin irritation was observed at 2000 mg/kg, resulting in a dermal LDso of > 2000 mg/kg.[1][8]

Acute Inhalation Toxicity Testing (Based on OECD
Guideline 403)
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This guideline describes the procedures for determining the acute inhalation toxicity of a
substance.[10][11][12][13]

1. Principle: The test involves exposing animals for a defined period (typically 4 hours) to the
test substance as a gas, vapor, or aerosol at one or more concentrations.[10][11][12] A limit test
can be conducted at a high concentration to demonstrate low toxicity.

2. Animal Model: The preferred species is the rat.[12] Animals are housed individually during
exposure.

3. Exposure: For powdered substances like lead oxides, a dust aerosol is generated and
maintained at a constant concentration in an inhalation chamber.[14] A limit concentration of 5
mg/L is often used.[14] The animals are typically exposed using a nose-only or whole-body
system.[14]

4. Observations: Animals are monitored for mortality and clinical signs of toxicity during and
after exposure for an observation period of at least 14 days.[10][14] Body weights are
recorded, and a gross necropsy is performed on all animals.[10][14]

5. Outcome: For the lead oxides, no deaths occurred at a concentration of 5.07 mg/L, leading
to the conclusion that the 4-hour LCso is greater than 5.05 mg/L.[1][14]

Visualizations

Experimental Workflow for Acute Oral Toxicity (OECD
423)

The following diagram illustrates the stepwise procedure of the Acute Toxic Class Method.
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Start: Dose 3 female rats
at 300 mg/kg

0-1 death 3 deaths
No mortality: 2-3 deaths: 3 deaths:
Dose 3 more female rats Dose 3 more female rats Dose 3 more female rats
at 2000 mg/kg at 50 mg/kg at 5 mg/kg

=2 deaths

l

3 deaths:
LD50 <= 50 mg/kg

1-2 deaths:
300 < LD50 <= 2000 mg/kg
(GHS Category 4)

2-3 deaths:
50 < LD50 <= 300 mg/kg
(GHS Category 3)

No mortality:
LD50 > 2000 mg/kg

(GHS Category 5 or Unclassified) (GHS Category 1 or 2)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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